
1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H11ClF2O2S and a molecular weight of 280.72 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety.
Métodos De Preparación
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-(difluoromethoxy)-3-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. After completion of the reaction, the product is purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects .
Comparación Con Compuestos Similares
1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with the difluoromethoxy and methylthio groups positioned differently on the phenyl ring.
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one: Another isomer with different positioning of the substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C11H11ClF2O2S |
|---|---|
Peso molecular |
280.72 g/mol |
Nombre IUPAC |
1-chloro-1-[4-(difluoromethoxy)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)7-3-4-8(16-11(13)14)9(5-7)17-2/h3-5,10-11H,1-2H3 |
Clave InChI |
BFZWJJOCSVTMNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)OC(F)F)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



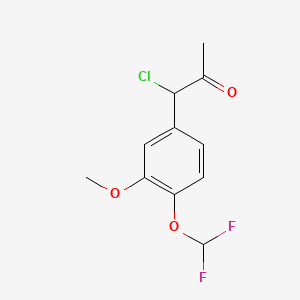
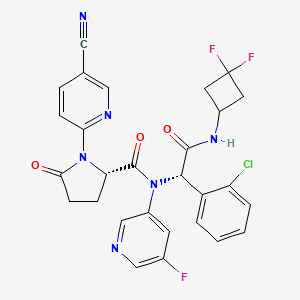
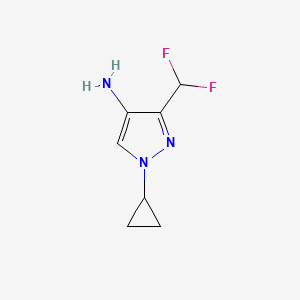
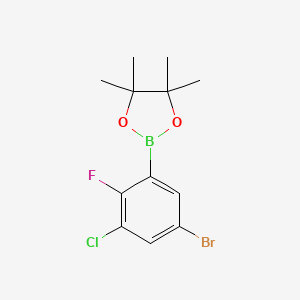
![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)

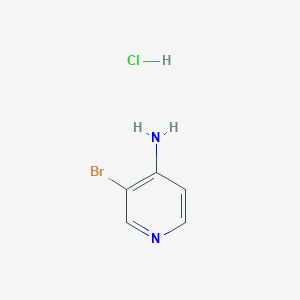
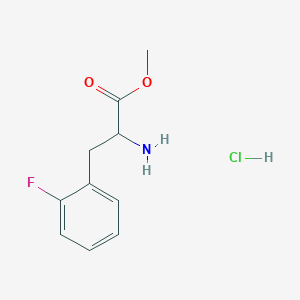
![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)




